N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a quinoline, piperidine, and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline-8-sulfonyl chloride, which reacts with piperidine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions with pyrimidine derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce piperidine derivatives.
Scientific Research Applications
N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the piperidine and pyrimidine groups can modulate biological activity through various pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which have similar quinoline structures.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms.
Pyrimidine Derivatives: Compounds like cytosine and thymine, which are nucleobases in DNA.
Uniqueness
N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its combination of quinoline, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N5O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,5-dimethyl-N-(1-quinolin-8-ylsulfonylpiperidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H23N5O2S/c1-15-12-22-20(23-13-15)24(2)17-8-5-11-25(14-17)28(26,27)18-9-3-6-16-7-4-10-21-19(16)18/h3-4,6-7,9-10,12-13,17H,5,8,11,14H2,1-2H3 |
InChI Key |
HPKAIPHYMXVPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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